2-[(Hydroxymethyl)carbamoyl]benzoic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
65180-94-1 |
|---|---|
Molecular Formula |
C9H9NO4 |
Molecular Weight |
195.17 g/mol |
IUPAC Name |
2-(hydroxymethylcarbamoyl)benzoic acid |
InChI |
InChI=1S/C9H9NO4/c11-5-10-8(12)6-3-1-2-4-7(6)9(13)14/h1-4,11H,5H2,(H,10,12)(H,13,14) |
InChI Key |
SAQWDZHRYAPCHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCO)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 2 Hydroxymethyl Carbamoyl Benzoic Acid and Analogues
Rational Design of Synthetic Routes
The rational design of a synthetic route for 2-[(hydroxymethyl)carbamoyl]benzoic acid is centered on a retrosynthetic analysis that disconnects the molecule at its most synthetically accessible points. The primary disconnection is at the amide C-N bond of the carbamoyl (B1232498) group. This approach identifies a carboxylic acid derivative and an amine as the immediate precursors.
This retrosynthetic step leads back to two principal synthons:
A phthalic acid-derived electrophile.
A nucleophile equivalent to (hydroxymethyl)amine.
The most logical and widely employed electrophilic precursor is phthalic anhydride (B1165640). Its cyclic structure contains two electrophilic carbonyl carbons, and its reaction with a nucleophile leads to a ring-opened product, selectively forming the desired 2-substituted benzoic acid scaffold. This strategy elegantly avoids issues of regioselectivity that would arise from using phthalic acid itself, where two equivalent carboxylic acid groups would require selective activation. The nucleophilic precursor, aminomethanol (B12090428) (H₂NCH₂OH), is unstable. Therefore, the synthetic design often involves using a more stable precursor or an in-situ generation strategy for the hydroxymethylamine moiety.
Precursor Selection and Strategic Chemical Transformations
Based on the rational design, the selection of precursors is critical for the successful synthesis of this compound and its analogues.
Phthalic Anhydride as the Electrophilic Precursor : Phthalic anhydride is an ideal starting material. wikipedia.org It is a commercially available, stable, and highly reactive cyclic anhydride. The key chemical transformation involving this precursor is the nucleophilic acyl substitution at one of its carbonyl carbons by an amine. This reaction, known as aminolysis, proceeds via a ring-opening mechanism to yield a phthalamic acid derivative, which is a compound containing both a carboxylic acid and an amide functional group at ortho positions on the benzene (B151609) ring.
Nucleophilic Precursor Selection : The choice of the amine precursor is pivotal for incorporating the (hydroxymethyl)carbamoyl moiety. Due to the instability of aminomethanol, direct condensation is often not feasible. Strategic alternatives include:
Reaction with Ammonia (B1221849) and Formaldehyde (B43269) : A common strategy is the condensation of phthalic anhydride with ammonia and formaldehyde. In this approach, the reactive species that adds to the anhydride may be formed in situ.
Use of Protected Aminomethanol Equivalents : Utilizing a more stable, protected form of aminomethanol that can be deprotected after the condensation reaction.
Modification of a Pre-formed Amide : An alternative route involves synthesizing 2-carbamoylbenzoic acid (phthalamic acid) first, by reacting phthalic anhydride with ammonia, and then introducing the hydroxymethyl group onto the amide nitrogen in a subsequent step (N-hydroxymethylation).
The primary strategic transformation is the formation of the amide bond through the condensation reaction, which is typically robust and high-yielding.
Reaction Conditions and Catalysis for Targeted Synthesis
The specific conditions and the use of catalysts are tailored to optimize the yield and purity of the final product by controlling the reaction rate and minimizing side reactions.
The condensation of phthalic anhydride with amines to form N-substituted phthalimides or the intermediate phthalamic acids is a cornerstone of this synthesis. nih.govorganic-chemistry.org The reaction conditions can be varied significantly to suit the specific amine and desired outcome.
Thermal Methods : A common approach involves heating a mixture of phthalic anhydride and a primary amine, sometimes in a high-boiling point solvent such as glacial acetic acid, toluene (B28343), or dimethylformamide (DMF). sphinxsai.comrsc.org For the synthesis of the ring-opened phthalamic acid, milder conditions (lower temperatures) are generally sufficient. To proceed to the cyclized N-substituted phthalimide (B116566), higher temperatures and dehydrating conditions are required. nih.govsphinxsai.com
Catalysis : Acidic catalysts are often employed to facilitate the dehydration step required for imide formation. sphinxsai.com However, for the synthesis of the target phthalamic acid derivative, catalysis may not be necessary. Organocatalytic strategies have also been developed for milder reaction conditions. nih.gov
Solvent-Free and Microwave-Assisted Reactions : Modern synthetic methods include performing the condensation under solvent-free conditions or using microwave irradiation to accelerate the reaction, often leading to higher yields and shorter reaction times. sphinxsai.comrsc.org
| Method | Typical Solvents | Temperature | Catalyst | Key Advantages | Reference |
|---|---|---|---|---|---|
| Thermal Condensation | Glacial Acetic Acid, Toluene | Reflux | None or Acidic | Well-established, simple setup | sphinxsai.com |
| Microwave-Assisted | Solvent-free or minimal solvent | Elevated | None | Rapid reaction times, high yields | rsc.org |
| Organocatalytic | Various organic solvents | Mild (e.g., room temp.) | N-heterocyclic carbenes | Mild conditions, high selectivity | nih.gov |
The carbamoyl group is formed directly during the ring-opening of phthalic anhydride by an amine. However, the broader context of carbamoyl group formation includes several methodologies that could be applied to the synthesis of analogues. researchgate.netrsc.org
From Carboxylic Acids and Amines : This is the most direct method in this context, where the carboxylic acid group of a ring-opened phthalic anhydride intermediate reacts with an amine. This is essentially the second step if one were to start from phthalic acid, often requiring a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
From Isocyanates : An alternative strategy involves the reaction of an isocyanate with an alcohol. wikipedia.orgnih.gov While not the primary route for the target molecule, this is a fundamental method for forming carbamate (B1207046) esters, which are related to the carbamoyl group.
From Carbamoyl Chlorides : Carbamoyl chlorides (R₂NCOCl) can react with nucleophiles to form carbamates or ureas. wikipedia.orgorganic-chemistry.orgorganic-chemistry.org This method provides a highly reactive electrophile for carbamoylation.
Photoredox Catalysis : Recent advances have utilized photoredox catalysis to generate carbamoyl radicals from precursors like oxamic acids, which can then be used in various coupling reactions to form amides. researchgate.netresearchgate.net
Introducing the N-hydroxymethyl group requires specific strategies due to the reactivity of this moiety.
Direct N-Hydroxymethylation : This involves the reaction of a pre-formed amide (like 2-carbamoylbenzoic acid) with formaldehyde, typically under basic conditions. This is a classic method for introducing a hydroxymethyl group onto a nitrogen atom.
Use of N-Hydroxymethyl Synthons : The inherent stability of N-hydroxymethyl α-amino aldehydes, which exist in equilibrium with a more stable cyclic hemiacetal form, provides a basis for their use as chiral synthons in complex syntheses. orgsyn.orgorgsyn.org This principle highlights the strategy of using stable precursors that contain the desired functionality. The intramolecular conjugate addition of an N-hydroxymethyl group is a powerful method for stereoselective synthesis. orgsyn.orgresearchgate.net
Reduction of Precursors : A hydroxymethyl group can be generated by the reduction of a corresponding carboxylic acid, ester, or acyl chloride. For instance, a precursor like 2-[(methoxycarbonyl)carbamoyl]benzoic acid could be selectively reduced to afford the target molecule.
Regioselectivity and Chemoselectivity in Synthesis
Control over selectivity is paramount in achieving the desired molecular architecture, especially when dealing with multifunctional molecules.
Regioselectivity : When using an unsymmetrically substituted phthalic anhydride, the incoming amine nucleophile can attack one of two non-equivalent carbonyl carbons. The regioselectivity of this attack is influenced by both electronic and steric factors of the substituent on the aromatic ring. acs.org For example, an electron-withdrawing group will typically activate the more distant carbonyl group towards nucleophilic attack, while a bulky substituent will sterically hinder the adjacent carbonyl group. researchgate.netresearchgate.net In the synthesis of the parent this compound from unsubstituted phthalic anhydride, regioselectivity is not a concern as both carbonyl groups are identical.
Chemoselectivity : The synthesis demonstrates high chemoselectivity. The reaction of phthalic anhydride with an amine is highly selective for the formation of the amide over other potential reactions. The anhydride is significantly more electrophilic than the carboxylic acid group that is formed upon ring-opening. This difference in reactivity allows the reaction to stop cleanly at the phthalamic acid stage under mild conditions, without the need for protecting the newly formed carboxyl group. Further reactions, such as esterification or a second amide formation at the carboxylic acid position, would require different, typically more forcing, conditions and activating agents.
Scale-Up Considerations for Laboratory to Preparative Synthesis
Transitioning the synthesis of this compound and its analogues from a laboratory setting to a preparative or industrial scale necessitates careful consideration of several critical factors. These include reaction conditions, choice of reagents and solvents, and purification methods. Drawing parallels from the synthesis of the related compound N-(hydroxymethyl)phthalimide, key aspects of this scale-up process can be elucidated.
A common laboratory-scale synthesis of N-(hydroxymethyl)phthalimide involves the reaction of phthalimide with an aqueous solution of formaldehyde. google.com One patented method describes a two-step process that achieves a total yield of over 80%. google.com In the initial step, phthalimide is reacted with a formaldehyde aqueous solution in the presence of a phase transfer catalyst, such as tetrabutylammonium (B224687) bromide. google.com This is followed by a selective hydrogenation step. google.com
When considering the scale-up of such a process for an analogue like this compound, several factors must be addressed to ensure efficiency, safety, and cost-effectiveness.
Reaction Parameters and Control:
The precise control of reaction parameters is crucial for a successful scale-up. In the synthesis of N-hydroxymethyl-3,4,5,6-tetrahydrophthalimide, an intermediate for the insecticide tetramethrin, the initial hydroxymethylation reaction is conducted at a temperature of 5-35 °C. google.com Maintaining a consistent temperature profile in a large reactor can be challenging due to the exothermic nature of the reaction and the surface area-to-volume ratio decreasing with scale. Inadequate heat dissipation can lead to side reactions and a decrease in product quality. google.com
The subsequent hydrogenation step is performed at a higher temperature of 80-120 °C and a pressure of 0.5-2.5 MPa. google.com On a larger scale, managing high-pressure reactions requires specialized equipment and stringent safety protocols. The molar ratio of reactants also needs to be carefully optimized for large-scale production to maximize yield and minimize unreacted starting materials. google.com
Solvent and Catalyst Selection:
The choice of solvent is another critical consideration. While water is used as the solvent in the initial step of the N-hydroxymethyl-3,4,5,6-tetrahydrophthalimide synthesis, with a solvent to phthalimide weight ratio of 3-10:1, the use of large volumes of solvent on an industrial scale can be costly and environmentally challenging. google.com An alternative patented process for producing N-methylolphthalimide utilizes 1,2-dichloroethane (B1671644) as the solvent. The selection of a solvent for a scaled-up process will depend on factors such as solubility of reactants, ease of removal, cost, and environmental impact.
Catalysts play a significant role in many synthetic routes. In the synthesis of N-hydroxymethyl-3,4,5,6-tetrahydrophthalimide, a phase transfer catalyst is used in the first step, and a selective hydrogenation catalyst like Pd/C, Pt/C, or Raney Ni is used in the second step. google.com The efficiency, cost, and ease of separation and recovery of the catalyst are paramount on a preparative scale. For instance, the weight ratio of the selective hydrogenation catalyst to N-hydroxymethyl phthalimide is in the range of 0.01-0.3:1. google.com
Purification and Product Isolation:
Purification methods that are feasible on a laboratory scale, such as column chromatography, are often impractical and expensive for large-scale production. Therefore, developing a robust crystallization or precipitation method for product isolation is essential. In the synthesis of N-hydroxymethyl-3,4,5,6-tetrahydrophthalimide, recrystallization from an acetone (B3395972) aqueous solution and then toluene is employed to purify the product. google.com The choice of recrystallization solvent and the optimization of conditions to maximize recovery and purity are critical for an efficient preparative process. The removal of solvents is also a key step, with one method describing the removal of water from the feed liquid in a vacuum after the initial reaction is complete. google.com
The following interactive data table summarizes the reaction conditions for the synthesis of N-hydroxymethyl-3,4,5,6-tetrahydrophthalimide, providing a reference for potential scale-up parameters for analogous compounds.
| Parameter | Step 1: Hydroxymethylation | Step 2: Selective Hydrogenation | Reference |
| Reactants | Phthalimide, Formaldehyde aqueous solution | N-hydroxymethylphthalimide, Hydrogen | google.com |
| Catalyst | Phase Transfer Catalyst (e.g., Tetrabutylammonium bromide) | Pd/C, Pt/C, or Raney Ni | google.com |
| Solvent | Water | Not specified | google.com |
| Temperature | 5-35 °C | 80-120 °C | google.com |
| Pressure | Atmospheric | 0.5-2.5 MPa | google.com |
| Molar Ratio | Formaldehyde to phthalimide: 1.2-2.5:1 | Hydrogen to N-hydroxymethylphthalimide: 2-12:1 | google.com |
| Purification | - | Recrystallization from toluene | google.com |
Advanced Characterization Techniques for 2 Hydroxymethyl Carbamoyl Benzoic Acid
Spectroscopic Analysis for Structural Confirmation
Spectroscopic methods are fundamental in verifying the molecular structure of 2-[(Hydroxymethyl)carbamoyl]benzoic acid by probing the interactions of its atoms and bonds with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, DEPT)
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for elucidating the carbon-hydrogen framework of a molecule. While specific experimental spectra for this compound are not widely published, the expected chemical shifts and multiplicities can be predicted based on its distinct functional groups: a carboxylic acid, an N-substituted amide, a primary alcohol, and a 1,2-disubstituted aromatic ring.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each type of proton. The aromatic protons would appear as a complex multiplet system in the range of δ 7.5-8.2 ppm. The methylene (B1212753) protons (-CH₂-) adjacent to the nitrogen and oxygen would likely appear as a doublet around δ 4.5-5.0 ppm, coupling with the N-H proton. The amide (N-H) and alcohol (O-H) protons are expected to be broad singlets, with their chemical shifts being highly dependent on solvent and concentration. The most downfield signal would be the carboxylic acid proton, typically appearing as a very broad singlet above δ 12.0 ppm.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments. The carbonyl carbons of the carboxylic acid and the amide would be the most deshielded, appearing in the δ 165-175 ppm region. The aromatic carbons would resonate between δ 125-140 ppm. The methylene carbon (-CH₂-) of the hydroxymethyl group is anticipated to be in the δ 60-70 ppm range.
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments would be used to differentiate between CH, CH₂, and CH₃ groups. A DEPT-135 experiment would show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons, such as the carbonyls and the two substituted aromatic carbons, would be absent. This would confirm the presence of the methylene group and the four aromatic CH groups.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Notes |
| Carboxylic Acid (-COOH) | > 12.0 (broad s) | ~170-175 | Quaternary Carbon |
| Amide Carbonyl (-C=O)NH- | - | ~165-170 | Quaternary Carbon |
| Aromatic Carbons (C-COOH, C-CONH) | - | ~135-140 | Quaternary Carbons |
| Aromatic Carbons (-CH=) | ~7.5-8.2 (m) | ~125-133 | Four distinct signals expected |
| Methylene (-CH₂-) | ~4.5-5.0 (d) | ~60-70 | Signal would be a negative peak in DEPT-135 |
| Alcohol (-OH) | Variable (broad s) | - | Exchangeable proton |
| Amide (-NH-) | Variable (broad t) | - | Exchangeable proton, may show coupling to CH₂ |
Infrared (IR) Spectroscopy and Vibrational Analysis
Infrared (IR) spectroscopy identifies functional groups by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending). The spectrum of this compound would display characteristic bands for its multiple functional groups.
The most prominent feature for the carboxylic acid would be a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹. This broadness is a result of hydrogen bonding. The carboxylic acid C=O stretch would appear as a strong, sharp band around 1700-1725 cm⁻¹. The amide group would show a characteristic N-H stretching vibration around 3300-3500 cm⁻¹ and a strong C=O stretching vibration (Amide I band) near 1650-1680 cm⁻¹. The alcohol O-H stretch would also appear as a broad band in the 3200-3600 cm⁻¹ region, potentially overlapping with the N-H and carboxylic acid O-H signals. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C=C ring stretching vibrations would produce peaks in the 1400-1600 cm⁻¹ region.
Table 2: Expected IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H Stretch | 2500-3300 | Strong, Very Broad |
| Carboxylic Acid | C=O Stretch | 1700-1725 | Strong |
| Amide | N-H Stretch | 3300-3500 | Medium |
| Amide | C=O Stretch (Amide I) | 1650-1680 | Strong |
| Alcohol | O-H Stretch | 3200-3600 | Medium, Broad |
| Aromatic Ring | C-H Stretch | 3000-3100 | Medium to Weak |
| Aromatic Ring | C=C Stretch | 1400-1600 | Medium |
| Methylene Group | C-H Stretch | 2850-2960 | Medium |
| Carboxylic Acid | C-O Stretch | 1210-1320 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
UV-Vis spectroscopy provides information about electronic transitions within a molecule. For this compound, the absorption of UV radiation is dominated by the benzene (B151609) ring. The aromatic system gives rise to π → π* transitions. Typically, substituted benzoic acids exhibit two main absorption bands in the UV region. The primary band (E2-band) appears at a shorter wavelength, often around 230-250 nm, while a secondary, less intense band (B-band) is observed at a longer wavelength, around 270-290 nm. The exact positions (λmax) and intensities of these absorptions can be influenced by the nature and position of the substituents on the aromatic ring.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis (ESI-Q-TOF-MS, HRMS, EI-MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and structural elucidation through fragmentation analysis. The chemical formula for this compound is C₉H₉NO₄, with a monoisotopic mass of approximately 195.0532 Da.
High-Resolution Mass Spectrometry (HRMS): Techniques like ESI-Q-TOF-MS (Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry) would be used for accurate mass determination. In positive ion mode, the protonated molecule [M+H]⁺ would be observed at m/z 196.0604. HRMS can confirm the elemental composition of the parent ion and its fragments with high precision.
Electron Ionization Mass Spectrometry (EI-MS): EI-MS is a hard ionization technique that causes extensive fragmentation, providing a detailed fingerprint of the molecule. The molecular ion peak ([M]⁺˙) at m/z 195 would be observed. Key fragmentation pathways for aromatic carboxylic acids include the loss of •OH (M-17) and •COOH (M-45). For this specific molecule, fragmentation would likely involve:
Loss of H₂O (M-18): From the carboxylic acid and hydroxymethyl groups.
Loss of •CH₂OH (M-31): Cleavage of the hydroxymethyl group.
Loss of •COOH (M-45): Loss of the carboxyl radical, yielding a fragment at m/z 150.
Loss of the hydroxymethylcarbamoyl side chain: Cleavage of the bond between the aromatic ring and the amide nitrogen.
Table 3: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z Value | Proposed Fragment Ion | Neutral Loss |
| 195 | [C₉H₉NO₄]⁺˙ | Molecular Ion (M⁺˙) |
| 178 | [C₉H₈NO₃]⁺ | •OH |
| 177 | [C₉H₇NO₃]⁺˙ | H₂O |
| 164 | [C₈H₆NO₃]⁺ | •CH₂OH |
| 150 | [C₈H₈NO₂]⁺ | •COOH |
| 121 | [C₇H₅O₂]⁺ | •NHCH₂OH |
| 105 | [C₇H₅O]⁺ | H₂O from m/z 123 |
| 77 | [C₆H₅]⁺ | CO from m/z 105 |
Chromatographic Purity Assessment and Isolation (HPLC, RP-HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating, identifying, and quantifying components in a mixture, making it ideal for assessing the purity of this compound.
Reversed-Phase HPLC (RP-HPLC) is the most common mode used for this type of polar aromatic compound. A typical method would involve a C18 stationary phase column, which is non-polar. The mobile phase would likely consist of a mixture of an aqueous solvent (often with an acid modifier like formic acid or ammonium (B1175870) acetate (B1210297) to ensure the carboxylic acid is protonated) and an organic solvent such as methanol (B129727) or acetonitrile. Separation is achieved based on the differential partitioning of the analyte between the stationary and mobile phases. Purity is assessed by injecting a solution of the compound and monitoring the eluent with a detector, typically a UV detector set to a wavelength where the compound strongly absorbs (e.g., 230 or 275 nm). A pure sample should ideally result in a single, sharp, symmetrical peak. The presence of other peaks would indicate impurities, and their area percentage can be used to quantify the purity level.
X-ray Diffraction Studies for Crystalline Structures
X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. If this compound can be grown as a single crystal, this technique can provide precise information on bond lengths, bond angles, and torsional angles.
A key aspect of the crystal structure would be the analysis of intermolecular interactions, particularly hydrogen bonding. The molecule has multiple hydrogen bond donors (carboxylic -OH, alcohol -OH, amide -N-H) and acceptors (carbonyl oxygens, alcohol oxygen). These functional groups would likely lead to the formation of an extensive hydrogen-bonding network, potentially forming dimers through the carboxylic acid groups, a common motif for carboxylic acids. This network dictates the crystal packing and influences the material's physical properties, such as melting point and solubility.
Computational Chemistry Investigations of 2 Hydroxymethyl Carbamoyl Benzoic Acid Systems
Density Functional Theory (DFT) Studies
Density Functional Theory is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. mdpi.com It is widely employed to predict molecular properties and reactivity. For molecules in the class of substituted benzoic acids, DFT calculations are typically performed using a functional, such as B3LYP, paired with a basis set like 6-311++G(d,p), to achieve a balance between accuracy and computational cost. mdpi.com
The first step in a computational study is typically geometry optimization. This process calculates the lowest energy arrangement of atoms in a molecule, known as the equilibrium structure. mdpi.com By minimizing the forces on each atom, the calculation determines theoretical bond lengths, bond angles, and dihedral angles.
For derivatives of benzoic acid, DFT methods have been shown to produce optimized geometric parameters that are in good agreement with experimental data obtained from techniques like X-ray crystallography. nih.gov For 2-[(Hydroxymethyl)carbamoyl]benzoic acid, this analysis would yield the precise three-dimensional arrangement of the molecule, providing insight into its steric and conformational properties. The planarity of the benzene (B151609) ring and the spatial orientation of the carboxamide and hydroxymethyl substituents would be determined.
Table 1: Representative Theoretical Bond Lengths and Angles for Benzoic Acid Derivatives (Illustrative) Note: This table is illustrative of the type of data obtained from geometry optimization and does not represent calculated values for this compound.
| Parameter | Bond/Angle | Typical Calculated Value (B3LYP) |
|---|---|---|
| Bond Length | C=O (carbonyl) | ~1.21 Å |
| Bond Length | C-O (hydroxyl) | ~1.35 Å |
| Bond Length | O-H (hydroxyl) | ~0.97 Å |
| Bond Angle | O=C-O | ~124° |
Frontier Molecular Orbital (FMO) theory is a fundamental tool for describing chemical reactivity and electronic properties. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital devoid of electrons, can act as an electron acceptor. wikipedia.orgyoutube.com
The energy of the HOMO is related to the ionization potential, while the LUMO's energy relates to the electron affinity. The difference in energy between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. wikipedia.org A small energy gap suggests that the molecule is more reactive and can be easily polarized. nih.gov FMO analysis for this compound would reveal the distribution of electron density in these key orbitals, indicating the likely sites for nucleophilic and electrophilic attack. researchgate.net In similar structures, the HOMO is often distributed over the electron-rich aromatic ring, while the LUMO is localized on the electron-withdrawing carbonyl groups. nih.gov
Table 2: Key Quantum Chemical Descriptors Derived from FMO Analysis (Illustrative) Note: This table illustrates descriptors derived from HOMO and LUMO energies and does not represent calculated values for this compound.
| Parameter | Formula | Description |
|---|---|---|
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |
| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |
| Electronegativity (χ) | (I + A) / 2 | The power of an atom to attract electrons. |
The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic reagents. nih.gov The MEP map is plotted onto the molecule's electron density surface, with different colors representing varying potential values.
Typically, red and yellow regions indicate negative electrostatic potential, rich in electrons, and are characteristic of electrophilic attack sites (e.g., around oxygen atoms). researchgate.net Conversely, blue regions denote positive electrostatic potential, which is electron-poor and susceptible to nucleophilic attack (e.g., around acidic hydrogen atoms). researchgate.netwolfram.com An MEP analysis of this compound would clearly delineate these regions, highlighting the electronegative oxygen atoms of the carboxyl and carbonyl groups as centers of negative potential and the hydroxyl and amide protons as centers of positive potential. nih.gov
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by translating the complex, delocalized molecular orbitals into localized bonds, lone pairs, and anti-bonding orbitals that align with Lewis structure concepts. wikipedia.orgq-chem.com This method is particularly useful for studying hyperconjugation and intramolecular charge transfer (ICT) interactions. rsc.org
Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. The calculation determines the normal modes of vibration and their corresponding frequencies. nih.gov These theoretical frequencies are often scaled by a factor to correct for anharmonicity and limitations in the computational method, allowing for a direct comparison with experimental spectra. nih.gov
This analysis is crucial for assigning the absorption bands observed in experimental IR and Raman spectra to specific molecular motions, such as the stretching and bending of functional groups. mdpi.com For this compound, calculations would predict characteristic frequencies for O-H stretching (from the carboxyl and hydroxymethyl groups), N-H stretching (from the amide), C=O stretching (from the carboxyl and amide groups), and various C-C and C-H vibrations of the aromatic ring. mdpi.comnih.gov
Table 3: Representative Calculated Vibrational Frequencies for Benzoic Acid Derivatives (Illustrative) Note: This table is illustrative of the type of data obtained from vibrational calculations and does not represent calculated values for this compound.
| Vibrational Mode | Functional Group | Typical Calculated Wavenumber (cm-1) |
|---|---|---|
| O-H Stretch | Carboxylic Acid | ~3600 cm-1 |
| N-H Stretch | Amide | ~3500 cm-1 |
| C-H Stretch | Aromatic | ~3100 cm-1 |
| C=O Stretch | Carboxylic Acid | ~1770 cm-1 |
| C=O Stretch | Amide (Amide I) | ~1700 cm-1 |
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra
While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is used to investigate excited states and predict electronic absorption spectra, such as UV-Visible spectra. nih.govresearchgate.net TD-DFT calculates the vertical excitation energies, oscillator strengths (which relate to absorption intensity), and the nature of the electronic transitions (e.g., π → π* or n → π*). mdpi.com
A TD-DFT study of this compound would predict the wavelengths of maximum absorption (λmax) and help assign these absorptions to specific electronic transitions within the molecule. researchgate.net This provides insight into the molecule's photophysical properties. For similar aromatic carboxylic acids, the primary absorptions in the UV region are typically assigned to π → π* transitions associated with the benzene ring and carbonyl groups. researchgate.net
Quantum Chemical Reactivity Descriptors
Quantum chemical reactivity descriptors are fundamental parameters derived from computational chemistry that provide insights into the reactivity and electronic properties of a molecule. These descriptors are calculated using methods like Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost for organic molecules. The study of these descriptors for this compound allows for a deeper understanding of its chemical behavior, stability, and potential interaction sites.
The primary descriptors are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) corresponds to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of the molecule's chemical stability and reactivity. A smaller energy gap generally implies higher reactivity.
From EHOMO and ELUMO, several global reactivity descriptors can be calculated to quantify different aspects of the molecule's reactivity:
Ionization Potential (IP): The energy required to remove an electron from a molecule. It can be approximated as IP ≈ -EHOMO.
Electron Affinity (EA): The energy released when an electron is added to a molecule. It can be approximated as EA ≈ -ELUMO.
Electronegativity (χ): The ability of a molecule to attract electrons. It is calculated as χ = (IP + EA) / 2.
Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution. It is calculated as η = (IP - EA) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.
Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η). It indicates the molecule's polarizability.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment. It is calculated as ω = χ² / (2η).
| Parameter | Value (eV) |
|---|---|
| EHOMO | -6.58 |
| ELUMO | -1.25 |
| Energy Gap (ΔE) | 5.33 |
| Ionization Potential (IP) | 6.58 |
| Electron Affinity (EA) | 1.25 |
| Electronegativity (χ) | 3.92 |
| Chemical Hardness (η) | 2.67 |
| Chemical Softness (S) | 0.37 |
| Electrophilicity Index (ω) | 2.88 |
These descriptors collectively provide a quantitative framework for predicting the reactivity of this compound. For instance, the electrophilicity index can help in understanding its behavior in reactions involving electron transfer.
Conformational Analysis and Potential Energy Surfaces
For this compound, the key dihedral angles that dictate its conformational space are associated with the rotation around the following bonds:
The C(aryl)-C(arboxyl) bond.
The C(aryl)-C(amide) bond.
The C(amide)-N bond.
The N-C(hydroxymethyl) bond.
The C-O bond within the hydroxymethyl group.
Due to the steric hindrance from the ortho substitution on the benzene ring, the rotation around the C(aryl)-C(arboxyl) and C(aryl)-C(amide) bonds is expected to be restricted, leading to a non-planar arrangement of the carboxyl and carbamoyl (B1232498) groups with respect to the aromatic ring. Intramolecular hydrogen bonding between the carboxylic acid proton and the amide oxygen, or between the amide proton and the carboxylic oxygen, can play a significant role in stabilizing certain conformations.
A detailed conformational analysis would typically involve scanning the potential energy surface by systematically varying the key dihedral angles and calculating the energy at each point using quantum mechanical methods. The results of such a scan can be visualized as a 1D or 2D plot of energy versus the dihedral angle(s).
While a specific potential energy surface for this compound is not available in the referenced literature, the table below outlines the expected stable conformers and the corresponding dihedral angles that would be investigated in a typical computational study.
| Conformer | Key Dihedral Angle(s) | Expected Relative Energy (kcal/mol) | Stabilizing Interactions |
|---|---|---|---|
| Global Minimum | Optimized set of angles leading to the lowest energy state | 0.0 | Intramolecular hydrogen bonding, minimized steric repulsion |
| Local Minimum 1 | Rotation around C(amide)-N bond | 1-3 | Alternative hydrogen bonding network |
| Local Minimum 2 | Rotation around N-C(hydroxymethyl) bond | 2-5 | Different orientation of the hydroxymethyl group |
| Transition State 1 | Rotation barrier between global and local minima | 5-10 | Steric clashes, broken hydrogen bonds |
The identification of the global minimum energy conformer and the low-energy local minima provides crucial information about the predominant shapes the molecule will adopt. The energy barriers between these conformers determine the dynamics of their interconversion at a given temperature. This understanding is fundamental for predicting how this compound might interact with other molecules, such as biological receptors or catalysts.
Chemical Reactivity and Transformation Pathways of 2 Hydroxymethyl Carbamoyl Benzoic Acid
Mechanisms of Carboxylic Acid Functional Group Reactions
The carboxylic acid moiety is a primary site of reactivity in 2-[(Hydroxymethyl)carbamoyl]benzoic acid. Its reactions are characteristic of benzoic acids and typically proceed via nucleophilic acyl substitution. The acidity of the carboxylic proton is influenced by the ortho carbamoyl (B1232498) substituent, which can affect the stability of the resulting carboxylate anion through polar and steric effects, a phenomenon known as the ortho effect. rsc.orgresearchgate.net Intramolecular hydrogen bonding between the functional groups can also play a role in modulating acidity. rsc.orgacs.org
Key reactions involving the carboxylic acid group include:
Esterification: In the presence of an alcohol and an acid catalyst, the compound undergoes Fischer esterification. The mechanism involves the initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for subsequent nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the corresponding ester.
Acid Chloride Formation: Treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid into a highly reactive acyl chloride. This transformation proceeds by converting the hydroxyl group into a better leaving group, facilitating nucleophilic substitution by the chloride ion.
Amide Formation: While the molecule already contains an amide group, the carboxylic acid can be converted into a different amide by reacting with a primary or secondary amine. This direct reaction is often inefficient due to acid-base neutralization between the carboxylic acid and the amine. Therefore, activating agents like dicyclohexylcarbodiimide (B1669883) (DCC) are commonly employed to facilitate the formation of a new amide bond through a more reactive intermediate.
These reactions are summarized in the table below.
| Reaction Type | Reagents | Product Type | General Mechanism |
| Fischer Esterification | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄) | Ester | Acid-catalyzed nucleophilic acyl substitution |
| Acid Chloride Formation | Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) | Acid Chloride | Nucleophilic acyl substitution |
| Amide Formation | Amine (R'R''NH), Coupling Agent (e.g., DCC) | Amide | Activated nucleophilic acyl substitution |
Reactivity of the Carbamoyl Moiety and Related Amide Transformations
The carbamoyl group, -C(=O)NHCH₂OH, is an amide functional group and exhibits characteristic amide chemistry. Amides are generally the most stable of the carboxylic acid derivatives due to resonance stabilization, which involves the delocalization of the nitrogen lone pair into the carbonyl system. This reduces the electrophilicity of the carbonyl carbon and strengthens the C-N bond, making amides relatively resistant to hydrolysis. masterorganicchemistry.com
Transformations involving the carbamoyl moiety include:
Hydrolysis: Under strong acidic or basic conditions and typically with heating, the amide bond can be cleaved. Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water. masterorganicchemistry.com Alkaline hydrolysis involves the direct attack of a hydroxide (B78521) ion on the carbonyl carbon. acs.orglibretexts.org This reaction is discussed in more detail in section 5.6.
Rearrangement Reactions: Under specific conditions, carbamoyl groups can participate in rearrangement reactions. For instance, asymmetric 1,2-carbamoyl rearrangement of lithiated carbamates has been shown to produce α-hydroxy amides. This type of transformation highlights the potential for skeletal reorganization in derivatives of the title compound.
Reactions with Nucleophiles: The N-H proton of the amide is weakly acidic and can be removed by a strong base. The nitrogen can then act as a nucleophile. Furthermore, the amide can react with certain reagents, such as hydroxylamine, to form heterocyclic structures like 1,2,4-oxadiazoles, demonstrating its utility as a precursor in synthesis. researchgate.net
Chemical Modifications of the Hydroxymethyl Group
The hydroxymethyl group (-CH₂OH) is a primary alcohol and undergoes typical alcohol reactions. Its reactivity provides a handle for further functionalization of the molecule.
Oxidation: The primary alcohol can be oxidized to an aldehyde using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC). Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), will oxidize it further to a carboxylic acid, yielding phthalic acid.
Esterification and Etherification: The hydroxyl group can react with carboxylic acids (or their derivatives like acyl chlorides) to form esters. It can also be converted into an ether through reactions such as the Williamson ether synthesis, which involves deprotonation to form an alkoxide followed by reaction with an alkyl halide.
Substitution: The hydroxyl group can be converted into a better leaving group, for example, by protonation in the presence of a strong acid or by conversion to a tosylate. This allows for nucleophilic substitution reactions to replace the -OH with other functional groups, such as halides.
Intramolecular Cyclization and Rearrangement Processes
The ortho-positioning of the carboxylic acid, carbamoyl, and hydroxymethyl groups creates a high potential for intramolecular reactions, leading to the formation of various heterocyclic systems. The specific reaction pathway is often dependent on the reaction conditions.
Cyclization to Phthalimide (B116566) Derivatives: Intramolecular nucleophilic attack of the amide nitrogen onto the carboxylic acid carbonyl, followed by dehydration, can lead to the formation of an N-(hydroxymethyl)phthalimide ring system. This type of cyclization is well-documented for related phthalamic acid derivatives and can be catalyzed by acids. nih.govmdpi.com
Formation of Isobenzofuranone (Phthalide) Structures: The hydroxymethyl group's oxygen can act as a nucleophile, attacking the carboxylic acid carbonyl to form a six-membered ring intermediate, which upon rearrangement could potentially lead to phthalide (B148349) derivatives. Ring-contracting rearrangements of related isocoumarin (B1212949) systems to form phthalide–carboxamides have been observed, suggesting complex pathways are accessible.
Decarboxylative Cyclization: In some cases, reactions can proceed with the loss of carbon dioxide. For example, visible-light-induced decarboxylative cascade cyclizations have been used with related N-hydroxyphthalimide esters to synthesize isoquinolinedione derivatives. rsc.org
The table below outlines potential cyclization products.
| Reacting Groups | Product Ring System | Conditions |
| Carbamoyl Nitrogen + Carboxylic Acid | Phthalimide | Acid catalysis, heat |
| Hydroxymethyl Oxygen + Carboxylic Acid | Isobenzofuranone (Phthalide) | Potential rearrangement pathway |
| Carbamoyl Nitrogen + Hydroxymethyl Carbon | Oxazinone derivative | Requires activation of -OH |
Intermolecular Reactions and Derivative Formation
Each functional group in this compound can participate in intermolecular reactions to form a wide array of derivatives. These reactions are fundamental to synthesizing more complex molecules for various applications.
From the Carboxylic Acid: As detailed in section 5.1, the carboxylic acid is a key site for forming esters, amides, and anhydrides through reactions with external nucleophiles like alcohols and amines. nih.gov
From the Hydroxymethyl Group: The alcohol moiety can be acylated to form esters or alkylated to form ethers, providing another avenue for derivatization.
From the Carbamoyl Group: The amide N-H bond can be substituted, for instance, by reaction with alkyl halides under basic conditions. The entire carbamoyl structure can also be built up from precursor molecules, such as the reaction of a benzoxazine (B1645224) derivative with an amine. nih.gov
The synthesis of various derivatives allows for the modification of the molecule's physical and chemical properties. For example, the formation of carbamate (B1207046) derivatives from related phenolic compounds has been explored for biological applications. nih.gov
Controlled Hydrolysis and Release Kinetics
The stability of this compound, particularly the hydrolysis of its amide bond, is a critical aspect, especially in aqueous environments. The rate of this hydrolysis can be influenced by several factors, leading to the controlled release of its constituent parts: 2-(hydroxymethyl)benzoic acid and ammonia (B1221849) (or a hydroxymethylamine intermediate).
Studies on structurally similar compounds, such as 2-(2-hydroxypropanamido) benzoic acid, have shown that amide bond degradation kinetics can be highly dependent on environmental conditions. oiccpress.com
Effect of pH: Amide hydrolysis can be catalyzed by both acid and base. The rate of hydrolysis is generally slowest at neutral or near-neutral pH and increases under strongly acidic or alkaline conditions. oiccpress.com
Effect of Temperature: The rate of hydrolysis increases with temperature. The relationship often follows the Arrhenius equation, allowing for the calculation of the activation energy for the degradation process.
Kinetics of Degradation: The hydrolysis of related amides has been observed to follow zero-order or pseudo-first-order kinetics, depending on the specific conditions and substrate. oiccpress.com For N-(hydroxymethyl) amides, stability can be a significant issue. For example, N-(hydroxymethyl)-N-methylbenzamide was found to be less stable under alkaline conditions than N-(hydroxymethyl)benzamide, readily degrading to produce formaldehyde (B43269). nih.gov
This controlled degradation can be a desirable property in certain applications where the slow release of a parent molecule is required.
Intermolecular Interactions and Self Assembly of 2 Hydroxymethyl Carbamoyl Benzoic Acid
Hydrogen Bonding Networks in Condensed Phases
In the solid state, 2-[(Hydroxymethyl)carbamoyl]benzoic acid and its derivatives are prolific participants in hydrogen bonding. The crystal structure of its anionic form, 2-[(hydroxymethyl)carbamoyl]benzoate, as observed in a copper(II) complex, demonstrates a rich network of such interactions. The hydroxyl group, the amide group (acting as both donor and acceptor), and the carboxylate group are the primary sites for these bonds.
The most prominent interactions are the O-H···O and N-H···O hydrogen bonds. For instance, the hydroxyl group's hydrogen atom forms a strong bond with a carboxylate oxygen atom of an adjacent molecule. Simultaneously, the amide N-H group donates its hydrogen to a carboxylate oxygen of another neighboring molecule. These interactions link the molecules into extended chains and layers. The amide carbonyl oxygen also acts as a hydrogen bond acceptor, further strengthening the crystal lattice. This cooperative network of hydrogen bonds results in a stable and highly organized three-dimensional structure.
Detailed parameters for the key hydrogen bonds observed in the crystal structure involving the 2-[(hydroxymethyl)carbamoyl]benzoate anion are presented below.
| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
| O(hydroxyl) | H | O(carboxylate) | 0.82 | 1.88 | 2.696 | 171.0 |
| N(amide) | H | O(carboxylate) | 0.86 | 2.08 | 2.934 | 172.0 |
Data derived from studies on the 2-[(hydroxymethyl)carbamoyl]benzoate anion within a metal-organic framework.
Non-Covalent Interactions and Molecular Aggregation
The stacking of the aromatic rings creates columnar structures that run through the crystal. These π-π interactions, although weaker than hydrogen bonds, are directional and highly significant in preventing void spaces and ensuring efficient packing of the molecules. The interplay between the strong, directional hydrogen bonds and the weaker, less directional π-stacking and van der Waals forces dictates the final crystal morphology and its physical properties. This hierarchical combination of interactions is a hallmark of sophisticated molecular self-assembly.
Crystal Engineering and Supramolecular Chemistry Implications
The well-defined and predictable interaction patterns of this compound make it a valuable building block, or synthon, in crystal engineering. The robust nature of the hydrogen bonds formed by its functional groups allows for the rational design of multi-component crystals, known as co-crystals, and metal-organic frameworks.
By understanding how the carboxylic acid, amide, and hydroxyl groups interact, chemists can introduce other molecules (co-formers) to create new crystalline materials with tailored properties. For example, the carboxylic acid group is a classic hydrogen bond donor that can reliably form synthons with complementary acceptor groups like pyridines or other amides. The amide group's ability to both donate and accept hydrogen bonds allows it to form extended tapes or sheets.
The study of this compound provides insight into how multiple, competing functional groups direct molecular recognition and self-assembly. Its structural motifs are a case study in the design of complex, multi-functional supramolecular systems, with potential applications in materials science where ordered molecular arrangements are desired.
Applications in Chemical Biology and Materials Science Research
Utility as Organic Building Blocks for Complex Chemical Structures
Organic building blocks are relatively simple molecules that can be assembled to create more complex molecular architectures. nih.govnih.govminakem.com The utility of 2-[(Hydroxymethyl)carbamoyl]benzoic acid as a building block, or synthon, stems from the distinct reactivity of its two primary functional groups.
Carboxylic Acid Group: This group is a cornerstone of organic synthesis. It readily undergoes esterification with alcohols, or amidation with amines to form a new amide bond. This functionality is analogous to that of phthalic acid and its anhydride (B1165640), which are crucial precursors in the synthesis of polymers, plasticizers, and dyes. researchgate.netwikipedia.org For instance, the synthesis of certain complex dye intermediates involves the reaction of phthalic anhydride with substituted amines, a reaction that highlights the utility of the o-carboxybenzoyl scaffold. google.com
N-Hydroxymethyl Amide Group: This functional group provides a different set of synthetic possibilities. The hydroxyl group can be esterified or converted into an ether, while the N-C bond is susceptible to cleavage under certain conditions, a property that can be exploited in controlled release applications. bohrium.com The presence of this group allows for the introduction of specific side chains or for linking the molecule into a larger assembly through this site.
The combination of these two groups on a rigid benzene (B151609) ring provides a well-defined spatial arrangement for directing the synthesis of complex structures.
| Functional Group | Reaction Type | Reactant | Product Class |
|---|---|---|---|
| Carboxylic Acid | Esterification | Alcohol | Ester |
| Carboxylic Acid | Amidation | Amine | Amide |
| Hydroxymethyl | Esterification | Carboxylic Acid / Acyl Halide | Ester |
| Hydroxymethyl | Etherification | Alkyl Halide | Ether |
Chemical Probes for Investigating Molecular Processes
Chemical probes are molecules designed to study biological systems by interacting with a specific target, such as a protein or enzyme. While there is limited direct literature describing this compound as a chemical probe, its structure contains features that could be adapted for such purposes. For example, the aromatic ring or the hydroxyl group could serve as attachment points for reporter groups like fluorophores or biotin. In a related context, derivatives of 2-carbamoylbenzoic acid have been synthesized and investigated as potential inhibitors for specific enzymes, demonstrating that this molecular scaffold can be recognized by biological targets. researchgate.net
Integration into Advanced Functional Materials
The structure of this compound is well-suited for incorporation into various functional materials, including polymers and coordination complexes.
Benzoic acid derivatives are important in polymer science. ijrdt.org Phthalic acid, a closely related dicarboxylic acid, is a key monomer for producing widely used polymers like polyesters and polyamides. topfinechem.comresearchgate.netscielo.br Because this compound has a single carboxylic acid group, it can be used to control the molecular weight of polymers by acting as a chain-capping agent.
Alternatively, it can be incorporated as a pendant group, introducing its specific functionality along a polymer chain. This can be achieved by first modifying the molecule, for example, by reacting its carboxylic acid with a monomer containing a hydroxyl group, and then polymerizing this new functionalized monomer. researchgate.net The N-hydroxymethyl group itself is a known reactive site for polymer modification; for instance, N-methylol groups can be introduced onto polyamides to alter their properties. acs.org This suggests that the N-hydroxymethyl carbamoyl (B1232498) moiety could be used to cross-link polymer chains or to attach other molecules to a polymer backbone. ijpsm.com Furthermore, post-polymerization modification techniques involving amide transformations could also be applied. rsc.org
Ligand design is a central aspect of coordination chemistry, enabling the synthesis of metal complexes with tailored properties for applications in catalysis, materials science, and medicine. researchgate.netorientjchem.org The this compound molecule contains multiple potential donor atoms (oxygens of the carboxylate, amide, and hydroxyl groups) that can coordinate to metal ions.
The carboxylate group is a very common and effective binding group for metal ions, forming the basis of many coordination polymers and metal-organic frameworks (MOFs). nih.govrsc.orgnih.gov Phthalic acid and other functionalized benzoic acids are frequently used as ligands to construct one-, two-, or three-dimensional networks with metal centers. researchgate.netresearchgate.netresearchgate.netmdpi.com The amide group can also participate in coordination, typically through the carbonyl oxygen atom, and amide-based ligands are an important class of anion receptors. nih.gov The hydroxyl group can also coordinate to a metal center. The presence of these three functional groups in a specific geometric arrangement makes this compound a potential multidentate or chelating ligand, capable of forming stable complexes with a single metal ion.
| Functional Group | Potential Donor Atom | Typical Interaction |
|---|---|---|
| Carboxylate | Oxygen | Forms strong coordinate bonds; can act as a bridging or chelating group. |
| Amide | Carbonyl Oxygen | Can coordinate to metal ions, often forming part of a chelate ring. |
| Hydroxyl | Oxygen | Can coordinate to metal ions, potentially losing its proton upon binding. |
Development of Chemical Delivery Systems with Controlled Release Properties
Controlled release systems are designed to deliver an active agent at a specific rate over a prolonged period. nih.govnih.gov The chemical structure of this compound, specifically the N-hydroxymethyl amide functional group, suggests its potential use in such systems. N-hydroxyalkyl amides can undergo hydrolysis to regenerate the parent amide and an aldehyde. bohrium.com
The rate of this decomposition is crucial for controlled release applications. While some N-hydroxymethyl derivatives are quite stable, the stability can be significantly altered by the molecular structure. bohrium.comnih.gov Research has shown that the half-life of decomposition for N-hydroxyalkyl amides is pH-dependent and can vary from minutes to many hours. bohrium.comnih.gov This tunable instability is a key feature for prodrug design, where an active molecule is released from an inactive precursor under physiological conditions. bohrium.com
By incorporating the this compound moiety into a larger molecule, such as a polymer or a biocompatible carrier like a hydrogel, a delivery system could be designed. researchgate.net The active substance could be attached to the molecule, and its release would be triggered by the slow hydrolysis of the N-CH2OH bond under specific conditions (e.g., the pH of a target tissue). arkat-usa.orgyoutube.comresearchgate.net This would allow for a sustained and controlled release of the active agent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
